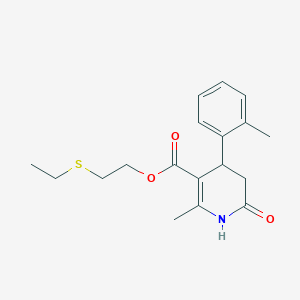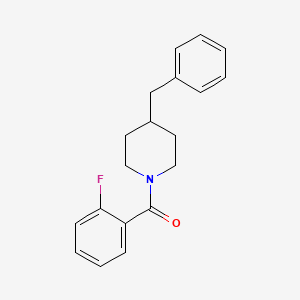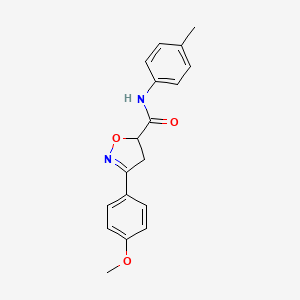
3-(3,4-dimethoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole, typically involves cyclization reactions under specific conditions. For instance, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles can be synthesized by the cyclization of 5-(4′-chlorophenyl)-2-furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave irradiation, offering advantages such as high yield, increased reaction rate, and simplified work-up procedures (Li Zheng, 2004).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the target compound, is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences their chemical properties and biological activities. The X-ray crystallography studies provide insights into the spatial arrangement and bond lengths, essential for understanding the compound's reactivity and interactions with biological targets (G. Reck et al., 2003).
Chemical Reactions and Properties
1,3,4-Oxadiazoles are reactive towards various chemical agents and conditions, leading to a wide range of derivatives with potential biological activities. For example, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives can be synthesized via cyclization reactions, demonstrating the versatility of the oxadiazole ring in chemical synthesis (Linhong Jin et al., 2006).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by the nature of substituents on the oxadiazole ring. These properties are crucial for the compound's application in drug formulation and material science. For instance, different polymorphic forms of a compound can exhibit significantly different physical properties, affecting its stability and usability (G. Reck et al., 2003).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their application in medicinal chemistry and material science. For example, the electron-withdrawing effect of the oxadiazole ring can influence the electronic properties of conjugated systems, affecting their optical and electronic applications (Changsheng Wang et al., 2006).
Applications De Recherche Scientifique
Synthesis Techniques
One of the primary focuses in the research of 1,3,4-oxadiazole derivatives is the development of efficient synthesis methods. For instance, Zheng et al. (2004) reported a novel synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, which offers advantages such as high yield, increased reaction rate, and simplified work-up procedures over traditional methods (Zheng, 2004).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives have been extensively studied. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and evaluated their in vitro inhibitory activity against pathogenic bacteria and fungi, as well as their anti-proliferative activity against several human cancer cell lines. This research demonstrated that certain derivatives exhibit broad-spectrum antibacterial activities and potent anti-proliferative effects against cancer cell lines (Al-Wahaibi et al., 2021).
Anticancer Evaluation
Polkam et al. (2021) designed and synthesized new 1,3,4-oxadiazole derivatives with 2,5-dimethoxyphenyl substituents, showing superior anticancer activity against an array of human cancer cells, highlighting their potential as anticancer agents (Polkam et al., 2021).
Luminescent Properties
Mikhailov et al. (2018) studied the spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, revealing their potential applications in materials science due to their high quantum yield in polar and nonpolar solvents (Mikhailov et al., 2018).
Molecular Docking and Drug Design
Research also explores the design and synthesis of 1,3,4-oxadiazole derivatives for drug development, including studies on their interaction with biological targets through molecular docking. Ahsan et al. (2017) reported on the rationale design, synthesis, cytotoxicity evaluation, and molecular docking studies of 1,3,4-oxadiazole analogues, showing promising results as tubulin inhibitors and cytotoxic agents, which could contribute to future anticancer drug development (Ahsan et al., 2017).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-17-10-6-5-9(8-12(10)18-2)13-15-14(20-16-13)11-4-3-7-19-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIQGIKLKUTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)


![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)